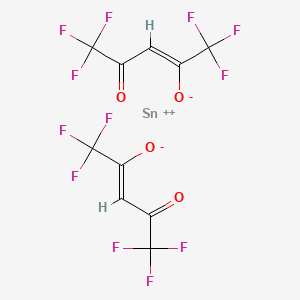

TIN(II) HEXAFLUOROACETYLACETONATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TIN(II) HEXAFLUOROACETYLACETONATE is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is known for its yellow solid appearance and is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .

Méthodes De Préparation

TIN(II) HEXAFLUOROACETYLACETONATE can be synthesized through a reaction involving tin powder and hexafluoroacetylacetone. The synthesis is typically carried out in a reflux system with ultrasonic activation and heating up to 80°C for 24 hours . The compound can also be produced industrially using atmospheric pressure chemical vapor deposition (APCVD) methods .

Analyse Des Réactions Chimiques

TIN(II) HEXAFLUOROACETYLACETONATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin dioxide (SnO₂) using common oxidizing agents.

Reduction: Hydrogen reduction can be used to deposit thin films of tin compounds.

Substitution: The compound can participate in substitution reactions with other ligands to form different organometallic complexes.

Applications De Recherche Scientifique

TIN(II) HEXAFLUOROACETYLACETONATE is widely used in scientific research due to its versatility:

Biology: The compound’s organometallic nature makes it useful in studying biological interactions at the molecular level.

Industry: It is used in the manufacturing of LEDs and other electronic components.

Mécanisme D'action

The mechanism of action of TIN(II) HEXAFLUOROACETYLACETONATE involves its ability to form stable complexes with various ligands. The molecular targets and pathways include interactions with metal surfaces and participation in catalytic cycles. The compound’s unique structure allows it to act as an effective precursor in chemical vapor deposition processes .

Comparaison Avec Des Composés Similaires

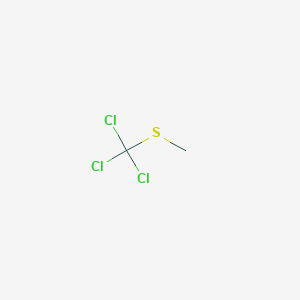

TIN(II) HEXAFLUOROACETYLACETONATE can be compared with other similar compounds such as:

TIN(II) TRIFLUOROACETYLACETONATE: Used as a precursor for tin dioxide thin films.

TIN(II) ACETYLACETONATE: Another organometallic compound used in thin film deposition.

DICHLORO-BIS(2,4-PENTADIONATO)TIN(IV): Used in the synthesis of tin dioxide by chemical vapor deposition.

This compound stands out due to its high stability and effectiveness as a precursor in various chemical processes.

Propriétés

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;tin(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJZLQBNRGOBSY-PAMPIZDHSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12O4Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)